![molecular formula C24H30N2O3 B6037366 N-(3'-methoxy-4-biphenylyl)-1-(3-methylbutanoyl)-3-piperidinecarboxamide](/img/structure/B6037366.png)
N-(3'-methoxy-4-biphenylyl)-1-(3-methylbutanoyl)-3-piperidinecarboxamide
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Overview
Description
N-(3'-methoxy-4-biphenylyl)-1-(3-methylbutanoyl)-3-piperidinecarboxamide, also known as JNJ-42165279, is a novel small molecule that has been developed for the treatment of various diseases. This compound belongs to the class of piperidinecarboxamides and has been found to have potential therapeutic uses in several areas of research. In
Mechanism of Action
The exact mechanism of action of N-(3'-methoxy-4-biphenylyl)-1-(3-methylbutanoyl)-3-piperidinecarboxamide is not fully understood. However, it has been found to act as a selective antagonist of the nociceptin/orphanin FQ peptide receptor (NOP receptor). This receptor is involved in the regulation of pain, anxiety, and mood.
Biochemical and Physiological Effects
N-(3'-methoxy-4-biphenylyl)-1-(3-methylbutanoyl)-3-piperidinecarboxamide has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. It has also been found to have anxiolytic and antidepressant effects in animal studies.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(3'-methoxy-4-biphenylyl)-1-(3-methylbutanoyl)-3-piperidinecarboxamide in lab experiments is its selectivity for the NOP receptor. This makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation is that its effects may be species-specific and may not translate to humans.
Future Directions
There are several future directions for research on N-(3'-methoxy-4-biphenylyl)-1-(3-methylbutanoyl)-3-piperidinecarboxamide. One area of interest is its potential as a treatment for chronic pain. It has also been suggested that it may have potential as a treatment for addiction and substance abuse. Further research is needed to fully understand its mechanism of action and potential therapeutic uses.
Synthesis Methods
The synthesis of N-(3'-methoxy-4-biphenylyl)-1-(3-methylbutanoyl)-3-piperidinecarboxamide involves the reaction of 3-methylbutanoyl chloride with 3-piperidinol in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 3'-methoxy-4-biphenylcarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to give the final product.
Scientific Research Applications
N-(3'-methoxy-4-biphenylyl)-1-(3-methylbutanoyl)-3-piperidinecarboxamide has been found to have potential therapeutic uses in several areas of research. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. In addition, it has been found to have potential as a treatment for anxiety and depression.
properties
IUPAC Name |
N-[4-(3-methoxyphenyl)phenyl]-1-(3-methylbutanoyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O3/c1-17(2)14-23(27)26-13-5-7-20(16-26)24(28)25-21-11-9-18(10-12-21)19-6-4-8-22(15-19)29-3/h4,6,8-12,15,17,20H,5,7,13-14,16H2,1-3H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSOLNPZTHBMFJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCCC(C1)C(=O)NC2=CC=C(C=C2)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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